Product packaging for Butanenitrile, 3-methyl-2-(phenylthio)-(Cat. No.:CAS No. 89278-07-9)

Butanenitrile, 3-methyl-2-(phenylthio)-

Cat. No.: B3058402
CAS No.: 89278-07-9
M. Wt: 191.29 g/mol
InChI Key: YNWVOJRXOQBHOY-UHFFFAOYSA-N
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Description

Butanenitrile, 3-methyl-2-(phenylthio)- is a useful research compound. Its molecular formula is C11H13NS and its molecular weight is 191.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanenitrile, 3-methyl-2-(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 3-methyl-2-(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NS B3058402 Butanenitrile, 3-methyl-2-(phenylthio)- CAS No. 89278-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-phenylsulfanylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWVOJRXOQBHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397153
Record name Butanenitrile, 3-methyl-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89278-07-9
Record name Butanenitrile, 3-methyl-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of Butanenitrile, 3-methyl-2-(phenylthio)-

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical bond disconnections known as "transforms." For Butanenitrile, 3-methyl-2-(phenylthio)-, two primary disconnections are considered the most logical.

The most evident disconnection is at the carbon-sulfur (C-S) bond of the thioether. This leads to two potential synthetic routes:

Route A : This pathway identifies an electrophilic carbon source and a nucleophilic sulfur source. The precursor would be an α-functionalized butanenitrile, such as 2-bromo-3-methylbutanenitrile, and a sulfur nucleophile like sodium thiophenoxide. This approach relies on a well-established nucleophilic substitution reaction.

Route B : An alternative C-S bond disconnection strategy involves a conjugate addition. This would stem from an α,β-unsaturated nitrile, specifically 3-methylbut-2-enenitrile (B1195653), and thiophenol. The success of this route depends on the regioselectivity of the Michael addition.

A second major disconnection strategy targets a carbon-carbon (C-C) bond within the butanenitrile backbone. For instance, disconnecting the bond between the nitrile group and the main chain suggests a nucleophilic cyanide source and a suitable alkyl halide, such as 1-bromo-2-methylpropane, as precursors to the butanenitrile backbone itself. chemguide.co.uklibretexts.org

These analyses suggest that the synthesis can be approached by first constructing the 3-methylbutanenitrile core and then introducing the phenylthio group, or by building the molecule from smaller fragments where the phenylthio group is already present. The former approach is often more convergent and flexible.

Construction of the Butanenitrile Backbone

The formation of the C5 carbon skeleton of 3-methylbutanenitrile is a critical phase of the synthesis. Both classical and contemporary methods can be employed for this purpose.

Several established methods are available for the synthesis of nitriles, which serve as a way to extend a carbon chain. chemguide.co.uklibretexts.org

Nucleophilic Substitution : The most common and direct method is the SN2 reaction between an alkyl halide and an alkali metal cyanide. openstax.org For the synthesis of 3-methylbutanenitrile, isobutyl bromide (1-bromo-2-methylpropane) can be heated with a solution of sodium or potassium cyanide in a polar aprotic solvent like ethanol. chemguide.co.uklibretexts.org This reaction effectively replaces the bromine atom with a cyano group, extending the carbon chain by one carbon. libretexts.org

Dehydration of Amides : Primary amides can be dehydrated to form nitriles using strong dehydrating agents like phosphorus(V) oxide (P4O10) or thionyl chloride (SOCl2). chemguide.co.ukopenstax.org In this case, 3-methylbutanamide would be heated with the dehydrating agent, and the resulting nitrile would be collected via distillation. chemguide.co.uklibretexts.org This method is quite general as it is not limited by the steric hindrance that can affect SN2 reactions. openstax.org

From Aldehydes and Ketones : Aldehydes can be converted to nitriles via a two-step process involving the formation of a cyanohydrin. libretexts.orgontosight.ai 3-Methylbutanal (B7770604) could react with hydrogen cyanide (often generated in situ from NaCN/H2SO4) to form 2-hydroxy-3-methylbutanenitrile. chemguide.co.uk Subsequent removal of the hydroxyl group would yield the desired butanenitrile backbone, although this can be a more complex route.

Contemporary Methods : Modern organic synthesis has introduced transition-metal-catalyzed methods for cyanation. Nickel-catalyzed cyanation of alkyl chlorides, bromides, or mesylates using zinc cyanide (Zn(CN)2) has proven effective for a wide range of substrates, including secondary alkyl groups. organic-chemistry.org These methods often offer better functional group tolerance and milder reaction conditions compared to classical approaches. organic-chemistry.org

MethodPrecursorKey ReagentsAdvantagesLimitations
Nucleophilic Substitution (SN2)1-Bromo-2-methylpropaneNaCN or KCN in EthanolDirect, one-step chain extension. libretexts.orgPotential for elimination side reactions; steric hindrance can be an issue. openstax.org
Amide Dehydration3-MethylbutanamideP4O10 or SOCl2Broad substrate scope, not limited by steric hindrance. openstax.orgRequires prior synthesis of the amide.
From Aldehydes3-Methylbutanal1. NaCN, H2SO4 2. Reduction/EliminationUtilizes readily available aldehydes.Multi-step process. chemguide.co.uk
Nickel-Catalyzed Cyanation2-Methylpropyl MesylateZn(CN)2, Ni catalystMild conditions, good functional group tolerance. organic-chemistry.orgCatalyst cost and sensitivity.

The target molecule, Butanenitrile, 3-methyl-2-(phenylthio)-, possesses a single stereocenter at the C2 position, the carbon atom bearing both the nitrile and the phenylthio group. While the construction of the achiral 3-methylbutanenitrile backbone does not in itself create this stereocenter, the choice of synthetic strategy can be crucial if a stereoselective synthesis is desired.

If the synthesis starts from a chiral precursor, the inherent stereochemistry can be preserved. For example, if a chiral alcohol is converted into a leaving group and then subjected to cyanation, the stereochemistry of the reaction (inversion for SN2) would determine the configuration of the product.

More advanced, contemporary methods allow for the creation of stereocenters during the C-C bond formation. Asymmetric catalysis, such as the merger of photoredox and copper catalysis, has been used for the enantioselective synthesis of alkyl nitriles from achiral carboxylic acids. organic-chemistry.org Such a strategy could potentially be adapted to create a chiral butanenitrile backbone, setting the stage for the subsequent introduction of the phenylthio group. However, for this specific target molecule, it is generally more efficient to introduce the stereocenter during the C-S bond formation step.

Introduction and Functionalization of the Phenylthio Moiety

The installation of the phenylthio group onto the butanenitrile backbone is a key transformation that forms the final thioether product. The strategy chosen will determine the regioselectivity and can be used to control the stereochemistry of the C2 center.

The formation of a carbon-sulfur bond is a fundamental operation in organic synthesis, with several reliable methods available. acsgcipr.org

Nucleophilic Substitution : This is a direct and powerful method for forming thioethers. It involves the reaction of a thiolate nucleophile with a carbon electrophile. In this context, the carbanion of 3-methylbutanenitrile, generated by a strong base like lithium diisopropylamide (LDA), can be reacted with an electrophilic sulfur source such as diphenyl disulfide (PhSSPh). This process, known as α-sulfenylation, is highly effective for placing the sulfur atom adjacent to the electron-withdrawing nitrile group.

Sulfa-Michael Addition : The 1,4-conjugate addition of a sulfur nucleophile to an α,β-unsaturated acceptor is another common strategy for C-S bond formation. acs.org Thiophenol can be added to 3-methylbut-2-enenitrile in the presence of a base catalyst. This reaction forms the C-S bond at the β-position relative to the nitrile, which corresponds to the desired C2 position of the product. Organocatalysts, such as those derived from cinchona alkaloids, can be used to achieve high enantioselectivity in such additions. acs.org

Radical Reactions : Radical-based methods can also be employed. For example, a radical initiator can promote the addition of thiophenol across a double bond in a precursor like 3-methyl-1-butenenitrile. However, controlling the regioselectivity of radical additions can be challenging compared to ionic pathways.

StrategyKey ReactantsConditionsKey Feature
α-Sulfenylation3-Methylbutanenitrile + Diphenyl disulfideStrong base (e.g., LDA) in THF, low temperatureExcellent regiocontrol at the α-carbon.
Sulfa-Michael Addition3-Methylbut-2-enenitrile + ThiophenolBase or organocatalystForms the C-S bond and can set the stereocenter simultaneously. acs.org
Nucleophilic Substitution on Halide2-Bromo-3-methylbutanenitrile + Sodium thiophenoxidePolar aprotic solvent (e.g., DMF, DMSO)Classic SN2 pathway.

Controlling the position (regioselectivity) and 3D arrangement (stereoselectivity) of the phenylthio group is paramount for the successful synthesis of a single isomer of Butanenitrile, 3-methyl-2-(phenylthio)-.

Regioselectivity : The most unambiguous method for ensuring the phenylthio group is installed at the C2 position is through the α-sulfenylation of the 3-methylbutanenitrile carbanion. The nitrile group strongly acidifies the adjacent α-proton, allowing for its selective removal by a strong, non-nucleophilic base like LDA. The resulting carbanion is a potent nucleophile that readily attacks an electrophilic sulfur reagent like diphenyl disulfide, installing the phenylthio group exclusively at the C2 position. This approach avoids any ambiguity that might arise from additions to unsaturated systems.

Stereoselectivity : The α-sulfenylation reaction creates a new chiral center at C2. Achieving stereocontrol in this step is a significant challenge. One strategy involves the use of chiral auxiliaries. By temporarily attaching a chiral molecule to the starting material, one face of the molecule can be sterically shielded, directing the incoming electrophile to the other face.

Another approach is substrate-controlled diastereoselective alkylation. If the butanenitrile backbone already contains a stereocenter, it can influence the stereochemical outcome of the α-sulfenylation. More advanced methods involve using chiral reagents. For instance, C-magnesiated nitriles, which can be generated from α-halonitriles, have been shown to react with electrophiles with high stereocontrol, offering either retention or inversion of configuration depending on the electrophile used. duq.edu This type of chelation-controlled strategy could be adapted for the stereoselective installation of the phenylthio group.

Convergent and Linear Synthetic Strategies for Butanenitrile, 3-methyl-2-(phenylthio)-

The synthesis of Butanenitrile, 3-methyl-2-(phenylthio)- can be approached through both linear and convergent strategies. A linear synthesis involves the sequential modification of a starting material, while a convergent approach joins together several independently synthesized fragments in the later stages.

Multi-Step Reaction Sequences

A plausible multi-step linear synthesis of Butanenitrile, 3-methyl-2-(phenylthio)- could commence from readily available starting materials such as isobutyraldehyde (B47883) or 3-methylbutanenitrile.

Route 1: Starting from Isobutyraldehyde

One potential pathway begins with the α-bromination of isobutyraldehyde to form 2-bromo-3-methylbutanal. This intermediate can then undergo nucleophilic substitution with a cyanide source, such as sodium cyanide, to yield 3-methyl-2-oxobutanenitrile. Subsequent reduction of the ketone functionality would provide 2-hydroxy-3-methylbutanenitrile. Finally, a Mitsunobu reaction or conversion to a suitable leaving group followed by substitution with thiophenol would afford the target molecule.

StepReactionReagents and ConditionsIntermediate
1α-BrominationIsobutyraldehyde, N-Bromosuccinimide (NBS), cat. AIBN, CCl4, reflux2-Bromo-3-methylbutanal
2Cyanation2-Bromo-3-methylbutanal, NaCN, DMSO3-Methyl-2-oxobutanenitrile
3Reduction3-Methyl-2-oxobutanenitrile, NaBH4, MeOH2-Hydroxy-3-methylbutanenitrile
4Thioetherification2-Hydroxy-3-methylbutanenitrile, Thiophenol, PPh3, DIAD, THFButanenitrile, 3-methyl-2-(phenylthio)-

Route 2: Starting from 3-Methylbutanenitrile

An alternative linear sequence could start with 3-methylbutanenitrile. This would involve the deprotonation at the α-position using a strong base like lithium diisopropylamide (LDA) to form a nitrile-stabilized carbanion. This carbanion can then be reacted with a sulfenylating agent such as diphenyl disulfide or phenylsulfenyl chloride to introduce the phenylthio group at the 2-position.

StepReactionReagents and ConditionsProduct
1α-Sulfenylation3-Methylbutanenitrile, LDA, THF, -78 °C; then PhSSPh or PhSClButanenitrile, 3-methyl-2-(phenylthio)-

This two-step, one-pot procedure is conceptually straightforward but requires careful control of reaction conditions to avoid side reactions.

One-Pot and Cascade Transformations

To enhance synthetic efficiency, one-pot and cascade reactions offer an attractive alternative to multi-step sequences by minimizing purification steps and reducing waste.

A potential one-pot synthesis could involve a three-component reaction between isobutyraldehyde, a cyanide source (e.g., trimethylsilyl (B98337) cyanide), and thiophenol. This reaction could be catalyzed by a Lewis acid to activate the aldehyde towards nucleophilic attack by both the cyanide and the thiol.

Another plausible cascade approach involves the conjugate addition of thiophenol to an α,β-unsaturated nitrile. For instance, the reaction could start with 3-methyl-2-butenenitrile. The conjugate addition of thiophenol, often catalyzed by a base, would directly yield Butanenitrile, 3-methyl-2-(phenylthio)-. This method is highly atom-economical and can be very efficient if the starting unsaturated nitrile is readily accessible.

Starting MaterialReagents and ConditionsProduct
3-Methyl-2-butenenitrileThiophenol, cat. Et3N, CH2Cl2, rtButanenitrile, 3-methyl-2-(phenylthio)-

Advanced Synthetic Techniques Relevant to Butanenitrile, 3-methyl-2-(phenylthio)-

Modern synthetic chemistry offers a range of advanced catalytic methods that could be applied to the synthesis of Butanenitrile, 3-methyl-2-(phenylthio)-, potentially offering higher efficiency, selectivity, and milder reaction conditions.

Catalytic Approaches in Butanenitrile Synthesis

Transition metal catalysis provides powerful tools for the formation of carbon-sulfur bonds. A palladium-catalyzed cross-coupling reaction could be a viable route. This would involve the synthesis of an α-halo-3-methylbutanenitrile, such as 2-bromo-3-methylbutanenitrile, which could then be coupled with thiophenol in the presence of a palladium catalyst and a suitable ligand.

SubstrateCoupling PartnerCatalyst SystemProduct
2-Bromo-3-methylbutanenitrileThiophenolPd(dba)2, Xantphos, Cs2CO3, Toluene, 100 °CButanenitrile, 3-methyl-2-(phenylthio)-

Alternatively, rhodium-catalyzed C-H activation could be explored for the direct α-sulfenylation of 3-methylbutanenitrile. While challenging, direct C-H functionalization represents a highly desirable and atom-economical approach.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. In the context of Butanenitrile, 3-methyl-2-(phenylthio)-, an enantioselective synthesis could be envisioned using a chiral organocatalyst. For example, an asymmetric Michael addition of thiophenol to 3-methyl-2-butenenitrile could be catalyzed by a chiral squaramide or thiourea (B124793) derivative, potentially affording the target compound in high enantiomeric excess.

Reaction TypeCatalyst TypeKey Features
Asymmetric Michael AdditionChiral Thiourea or SquaramideEnantioselective C-S bond formation
Asymmetric α-SulfenylationChiral Phase-Transfer CatalystEnantioselective formation of a stereocenter at the α-position of the nitrile

These organocatalytic methods offer the advantage of avoiding toxic and expensive transition metals while providing access to chiral molecules, which are of significant interest in various fields of chemistry.

Microwave-Assisted Organic Synthesis of Nitriles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov The application of microwave irradiation in nitrile synthesis is well-documented, with various methods adaptable for the preparation of complex nitriles. mdpi.comresearchgate.net

In the context of synthesizing Butanenitrile, 3-methyl-2-(phenylthio)-, a plausible microwave-assisted approach would involve the nucleophilic substitution of a suitable precursor, such as α-halo-3-methylbutanenitrile, with a thiophenol salt. Microwave heating can significantly enhance the rate of this S(_N)2 reaction. The uniform and rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional oil baths, potentially reducing the formation of side products. nih.gov

Another potential microwave-assisted strategy involves the conversion of an aldehyde to the corresponding nitrile. For instance, 3-methyl-2-(phenylthio)butanal could be converted to Butanenitrile, 3-methyl-2-(phenylthio)- in the presence of hydroxylamine (B1172632) hydrochloride and a suitable catalyst under microwave irradiation. This method proceeds via an oxime intermediate, which is then dehydrated to the nitrile. mdpi.com The key advantages of using microwave heating in these transformations are summarized in the table below.

FeatureBenefit in Nitrile Synthesis
Rapid Heating Significantly reduces reaction times from hours to minutes.
Uniform Heating Minimizes thermal gradients, leading to more consistent product formation and reduced side reactions.
Increased Yields Often results in higher isolated yields of the desired nitrile.
Solvent-Free Conditions In some cases, reactions can be run without a solvent, adhering to green chemistry principles.

Principles of Green Chemistry in Butanenitrile Production

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of butanenitriles, a primary concern is the use of highly toxic cyanide reagents.

Traditional methods for nitrile synthesis often employ alkali metal cyanides (e.g., NaCN, KCN) or hydrogen cyanide (HCN), which are extremely toxic and require stringent safety precautions. taylorandfrancis.com Green chemistry has driven the development of safer cyanide-free alternatives. researchgate.netorganic-chemistry.org

One of the most promising approaches is the use of trimethylsilyl cyanide (TMSCN) . While still toxic, it is a liquid and can be handled more safely than solid or gaseous cyanides. It is effective in converting α-chloro alkyl phenyl sulfides to α-phenylthio alkyl nitriles, a reaction directly applicable to the synthesis of the target molecule. tandfonline.comtandfonline.com

Other less hazardous cyanide sources that have been explored include:

Potassium hexacyanoferrate(II) (K(_4)[Fe(CN)(_6)]) : A non-toxic, crystalline solid that can be used in palladium-catalyzed cyanation of aryl halides and other electrophiles. organic-chemistry.org

Organic Cyanides : Compounds like dimethylformamide (DMF) and azobisisobutyronitrile (AIBN) have been investigated as cyanide surrogates under specific reaction conditions. researchgate.net

Enzymatic Methods : Biocatalytic approaches, such as the use of aldoxime dehydratases, offer a completely non-toxic route to nitriles from aldehydes, operating in aqueous media under mild conditions. rsc.org

The following table compares various cyanide sources based on their toxicity and application in nitrile synthesis.

Cyanide SourceChemical FormulaToxicityApplication
Sodium CyanideNaCNHighTraditional S(_N)2 reactions
Trimethylsilyl Cyanide(CH(_3))(_3)SiCNModerateLewis acid-catalyzed cyanations
Potassium Hexacyanoferrate(II)K(_4)[Fe(CN)(_6)]LowPd-catalyzed cyanations
Aldoxime DehydrataseEnzymeNon-toxicBiocatalytic dehydration of aldoximes

Synthesis of Precursors and Mechanistically Related Analogues

The synthesis of Butanenitrile, 3-methyl-2-(phenylthio)- relies on the availability of key precursors and synthons.

The preparation of α-substituted nitriles is a fundamental transformation in organic synthesis. For the target molecule, an α-halo-3-methylbutanenitrile would be a key intermediate. This can be synthesized from 3-methylbutanenitrile through α-halogenation. The direct halogenation of nitriles can be challenging, so an alternative route starting from 3-methylbutanoic acid could be employed. The carboxylic acid can be converted to its α-bromo derivative via the Hell-Volhard-Zelinsky reaction. The resulting α-bromo acid can then be converted to the corresponding amide, followed by dehydration with an agent like thionyl chloride (SOCl(_2)) to yield α-bromo-3-methylbutanenitrile. pressbooks.pub

Another versatile method is the Strecker synthesis, which can produce α-amino nitriles from aldehydes or ketones. nih.gov These can then be further functionalized.

The introduction of the phenylthio group is crucial. Phenylsulfenyl chloride (PhSCl) is a common and effective electrophilic sulfur reagent for this purpose. It can be prepared by the reaction of thiophenol with chlorine. However, due to its instability, it is often generated in situ.

A key precursor for the synthesis of Butanenitrile, 3-methyl-2-(phenylthio)- would be an α-chloro alkyl phenyl sulfide (B99878). tandfonline.comtandfonline.com For instance, 3-methylbutanal could be converted to the corresponding thioacetal with thiophenol. Subsequent treatment with a chlorinating agent would yield the α-chloro-3-methylbutyl phenyl sulfide. This intermediate can then react with a cyanide source to form the final product.

Alternatively, the reaction of nitriles with thionyl chloride in the presence of hydrogen chloride has been shown to produce α-cyano-alkanesulfinyl chlorides, which could potentially be converted to the desired phenylthio derivative. lookchem.com

A plausible synthetic route to Butanenitrile, 3-methyl-2-(phenylthio)- is outlined below:

Formation of the Thioether : Reaction of 3-methylbutanal with thiophenol to form 3-methyl-1-(phenylthio)butane.

α-Chlorination : Chlorination of the thioether at the α-position to yield 1-chloro-3-methyl-1-(phenylthio)butane.

Cyanation : Reaction of the α-chloro thioether with a cyanide source, such as TMSCN, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl(_4)), to afford Butanenitrile, 3-methyl-2-(phenylthio)-. tandfonline.comtandfonline.com

Reaction Chemistry and Mechanistic Elucidation

Reactivity Patterns of Butanenitrile, 3-methyl-2-(phenylthio)-

The reactivity of this molecule can be systematically understood by examining the characteristic reactions of each of its functional parts. The electron-withdrawing nature of the nitrile group influences the acidity of the α-carbon, while the phenylthio group can participate in substitution and elimination reactions, as well as modifications at the sulfur atom. The stereocenters on the butane (B89635) chain will dictate the stereochemical outcome of these reactions.

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom.

The hydrolysis of the nitrile group in Butanenitrile, 3-methyl-2-(phenylthio)- can proceed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The reaction typically proceeds through an amide intermediate.

Under acidic conditions , the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. This leads to the formation of 3-methyl-2-(phenylthio)butanamide, which is subsequently hydrolyzed to 3-methyl-2-(phenylthio)butanoic acid and an ammonium (B1175870) salt.

In basic hydrolysis , a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate, after protonation, forms the corresponding amide. Further hydrolysis under basic conditions yields the sodium salt of 3-methyl-2-(phenylthio)butanoic acid and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step.

Reaction ConditionIntermediate ProductFinal Product (after workup)
Acidic (e.g., H2SO4, heat)3-methyl-2-(phenylthio)butanamide3-methyl-2-(phenylthio)butanoic acid
Basic (e.g., NaOH, heat)3-methyl-2-(phenylthio)butanamideSodium 3-methyl-2-(phenylthio)butanoate

The nitrile group can be reduced to a primary amine using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). harvard.edu The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming 3-methyl-2-(phenylthio)butan-1-amine after an aqueous workup. youtube.comresearchgate.net

Catalytic hydrogenation, employing reagents like Raney nickel, is another method for the reduction of nitriles to primary amines. ias.ac.in This method is often considered "greener" as it avoids the use of metal hydrides.

Reducing AgentProductGeneral Reaction Conditions
Lithium Aluminum Hydride (LiAlH4)3-methyl-2-(phenylthio)butan-1-amineEthereal solvent (e.g., THF, diethyl ether), followed by aqueous workup
Raney Nickel (Ra-Ni) and H23-methyl-2-(phenylthio)butan-1-amineElevated temperature and pressure

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon nucleophiles, such as Grignard reagents and organolithium compounds. This reaction provides a convenient route for the synthesis of ketones. For instance, the reaction of Butanenitrile, 3-methyl-2-(phenylthio)- with a Grignard reagent (e.g., methylmagnesium bromide) would initially form an imine intermediate after acidic workup. This imine can then be hydrolyzed to yield a ketone, specifically 4-methyl-3-(phenylthio)pentan-2-one.

The phenylthio group (-SPh) can undergo several important reactions, including oxidation and reductive desulfurization.

Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can be achieved using various oxidizing agents. For example, treatment with one equivalent of an oxidant like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would yield the corresponding sulfoxide. The use of an excess of the oxidizing agent under more forcing conditions would lead to the formation of the sulfone. These oxidative transformations can be valuable for modifying the electronic properties of the molecule or for activating the adjacent carbon for further reactions. unipi.itresearchgate.netnih.gov

Reductive desulfurization involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. A widely used reagent for this purpose is Raney nickel. ias.ac.inorganicreactions.orgresearchgate.netmasterorganicchemistry.com Treating Butanenitrile, 3-methyl-2-(phenylthio)- with Raney nickel would result in the formation of 3-methylbutanenitrile, effectively removing the phenylthio group. This reaction is a powerful tool for removing the sulfur auxiliary after it has served its synthetic purpose.

Reaction TypeReagentProduct
Oxidation (to sulfoxide)1 eq. H2O2 or m-CPBA3-methyl-2-(phenylsulfinyl)butanenitrile
Oxidation (to sulfone)Excess H2O2 or m-CPBA3-methyl-2-(phenylsulfonyl)butanenitrile
Reductive DesulfurizationRaney Nickel (Ra-Ni)3-methylbutanenitrile

The butane chain of Butanenitrile, 3-methyl-2-(phenylthio)- possesses a stereocenter at the C2 position, which is also activated by the adjacent electron-withdrawing nitrile group and the sulfur atom. This makes the α-proton (the hydrogen at C2) acidic and susceptible to deprotonation by a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). researchgate.net

The resulting carbanion is a potent nucleophile and can participate in alkylation reactions with various electrophiles, such as alkyl halides. This allows for the introduction of new substituents at the C2 position. The stereochemical outcome of such alkylations is of significant interest. In chiral α-thio nitriles, the diastereoselectivity of the alkylation can often be controlled by the existing stereocenter at C3 and the nature of the base and electrophile used. nih.gov For Butanenitrile, 3-methyl-2-(phenylthio)-, which has stereocenters at both C2 and C3, the introduction of a new substituent at C2 would lead to the formation of diastereomers. The ratio of these diastereomers would depend on the steric and electronic influences of the existing chiral centers and the reaction conditions.

Furthermore, reactions involving the removal or transformation of the chiral centers can have significant stereochemical consequences. For example, if a reaction proceeds through a planar intermediate at C2 (such as a carbocation or a radical), it could lead to racemization at that center. vedantu.comyoutube.comdoubtnut.com Conversely, reactions that proceed via a concerted mechanism, such as some nucleophilic substitutions, may result in an inversion of configuration.

Transformations of the Nitrile Functional Group

Detailed Mechanistic Investigations of Transformations

The unique substitution pattern of Butanenitrile, 3-methyl-2-(phenylthio)- at the α-carbon (C2) — bearing both a nitrile and a phenylthio group — dictates its reactivity. This position is subject to a variety of transformations involving cationic, radical, and pericyclic intermediates.

Carbocation Rearrangements in Butanenitrile Derivatives

Carbocation rearrangements are fundamental reactions in organic chemistry, driven by the migration of a group to an adjacent electron-deficient center to form a more stable carbocation. libretexts.orglibretexts.orgbyjus.com For derivatives of Butanenitrile, 3-methyl-2-(phenylthio)-, the formation of a carbocation at the C2 position would be stabilized by the adjacent sulfur atom through resonance, where the sulfur's lone pairs can delocalize into the empty p-orbital of the carbocation.

Should a carbocation be generated at an adjacent position, such as C3, rearrangement is plausible. For instance, if a leaving group were present on C3, its departure would initially form a secondary carbocation. This intermediate could then undergo a 1,2-hydride shift from C2 to C3. This process is typically very rapid and would be thermodynamically favored if it leads to a more stable carbocation. masterorganicchemistry.com In this specific case, the resulting carbocation at C2 would benefit from the aforementioned stabilization by the phenylthio group.

Alternatively, an alkyl shift, specifically a 1,2-methyl shift, is another possible rearrangement pathway, although generally less common than hydride shifts unless a quaternary center is involved or a significantly more stable carbocation can be formed. masterorganicchemistry.com The propensity for these rearrangements is contingent on the specific reaction conditions and the initial site of carbocation formation. libretexts.orgbyjus.com

Table 1: Plausible Carbocation Rearrangement Pathways

Initial Carbocation Position Rearrangement Type Migrating Group Resulting Carbocation Position Driving Force
C3 1,2-Hydride Shift H (from C2) C2 Formation of a sulfur-stabilized carbocation

Radical Reaction Pathways

The α-position to both a nitrile and a sulfur atom provides significant stabilization to a radical intermediate through a phenomenon known as the captodative effect. Generation of a radical at the C2 position of Butanenitrile, 3-methyl-2-(phenylthio)- could be initiated by standard radical initiators. This stabilized radical can then participate in various transformations.

One potential pathway is the intramolecular addition of the carbon-centered radical to the nitrile group's triple bond. libretexts.org This cyclization would form a cyclic iminyl radical intermediate. Subsequent reactions, such as hydrogen atom abstraction or further rearrangement, could lead to complex heterocyclic products. Another possibility involves the intermolecular trapping of the C2 radical by other reagents present in the reaction mixture. The presence of the nitrile group imparts unique reactivity, serving as a site for radical addition. researchgate.net

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. For structures related to Butanenitrile, 3-methyl-2-(phenylthio)-, two types of rearrangements are particularly relevant: the Pummerer rearrangement and semanticscholar.orgwikipedia.org-sigmatropic rearrangements.

The Pummerer rearrangement is a characteristic reaction of sulfoxides. organicreactions.org If the sulfide in Butanenitrile, 3-methyl-2-(phenylthio)- were oxidized to the corresponding sulfoxide, treatment with an activating agent like acetic anhydride (B1165640) would initiate the rearrangement. wikipedia.orgtcichemicals.com The mechanism involves the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile (e.g., acetate) to yield an α-acyloxy thioether. This reaction effectively transforms the sulfoxide into a functional group at the α-carbon. semanticscholar.org

semanticscholar.orgwikipedia.org-Sigmatropic rearrangements are another class of pericyclic reactions that could be accessed from derivatives of this compound. For example, if an allylic group were attached to the sulfur atom instead of the phenyl group, deprotonation at the α-carbon would generate a carbanion. This carbanion could then undergo a semanticscholar.orgwikipedia.org-sigmatropic rearrangement, a process analogous to the Mislow-Evans or Wittig rearrangements, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This concerted pathway proceeds through a five-membered cyclic transition state.

Specific Reaction Classes Involving Butanenitrile, 3-methyl-2-(phenylthio)- or Related Structures

The unique electronic properties of the α-phenylthio nitrile moiety facilitate specific classes of reactions that are highly valuable in synthetic organic chemistry.

Transnitrilation and Anion-Relay Strategies

The acidity of the α-proton at C2 is significantly enhanced by the electron-withdrawing effects of both the nitrile and the phenylthio groups. researchgate.netacs.orguclouvain.be This allows for easy deprotonation by a strong base to form a highly stabilized carbanion. semanticscholar.orgbritannica.com This carbanion is a key intermediate in Anion Relay Chemistry (ARC) . ARC is a powerful strategy that involves the sequential formation and migration of an anionic center within a molecule to allow for multiple bond-forming events in a single operation. organic-chemistry.orgnih.gov The stabilized carbanion derived from Butanenitrile, 3-methyl-2-(phenylthio)- could act as the initial nucleophile in an ARC sequence, attacking an electrophile (like an epoxide) and triggering a cascade of events, such as a Brook rearrangement, to relay the negative charge to a different position for a subsequent reaction. nih.gov

Transnitrilation refers to the transfer of a cyanide group from one molecule to another. While direct involvement of Butanenitrile, 3-methyl-2-(phenylthio)- as a nitrile donor is not prominently documented, the stabilized carbanion it forms can participate in reactions with cyanating agents. Conversely, the synthesis of such α-phenylthio nitriles can be achieved through the reaction of a phenylthio-stabilized carbanion with a suitable nitrile source.

Gem-Difunctionalization of Alkyl Lithium Reagents

The formation of a carbanion at the C2 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or an alkyl lithium reagent at low temperatures is a cornerstone of its reactivity. This lithiated intermediate is a potent nucleophile. Gem-difunctionalization refers to the introduction of two different substituents at the same carbon atom.

The strategy for gem-difunctionalization of Butanenitrile, 3-methyl-2-(phenylthio)- would involve a two-step sequence:

Deprotonation with an alkyl lithium reagent to form the α-lithio-α-phenylthio species.

Sequential reaction of this nucleophilic intermediate with two different electrophiles.

This approach allows for the controlled construction of a quaternary carbon center at the C2 position, which is a challenging task in synthesis. nih.govnih.gov The reaction of this lithiated nitrile with a first electrophile (E1) would yield a mono-substituted product. A second deprotonation (if a proton is available) followed by quenching with a second, different electrophile (E2), or a different sequence of reactions, would complete the gem-difunctionalization, leading to α,α-disubstituted products. rsc.org The reaction of organometallic reagents like Grignards or organolithiums with nitriles is a well-established method for forming ketones after hydrolysis, showcasing the electrophilicity of the nitrile carbon. libretexts.orgchemistrysteps.com

Table 2: Summary of Key Reactive Intermediates

Intermediate Formation Method Stabilizing Factors Potential Subsequent Reactions
C2-Carbocation Heterolysis of a C2-leaving group Resonance with sulfur lone pair 1,2-Hydride/Alkyl Shift, Nucleophilic attack
C2-Radical Radical initiator Captodative effect (-CN, -SPh) Intramolecular cyclization, Intermolecular trapping
C2-Carbanion Deprotonation with strong base Inductive/Resonance (-CN), Resonance (-SPh) Alkylation, Acylation, Anion Relay Chemistry

Intramolecular Cyclization Reactions for Ring Formation

The presence of both a nitrile and a reactive phenylthio group within the same molecule provides the foundation for intramolecular cyclization reactions to form various heterocyclic compounds. longdom.org While direct cyclization of Butanenitrile, 3-methyl-2-(phenylthio)- is not extensively documented, the reactivity of related α-cyano sulfides and alkenyl nitriles serves as a strong precedent for such transformations. longdom.org

The general strategy involves the generation of a reactive intermediate that allows the nitrile group to participate in ring closure. For instance, modification of the alkyl or phenylthio moiety to introduce an electrophilic center can trigger an intramolecular nucleophilic attack by the nitrogen of the nitrile group or the alpha-carbon. Such reactions are instrumental in synthesizing substituted pyridines, pyrroles, and thiophenes. nih.govsciforum.net

Table 1: Potential Heterocyclic Products from Intramolecular Cyclization

Starting Material Precursor (Derived from title compound)Reaction TypePotential Heterocyclic Product
γ-Keto-α-(phenylthio)nitrileCondensationSubstituted Pyrrole
δ-Unsaturated-α-(phenylthio)nitrileRadical or Lewis Acid-catalyzed CyclizationFunctionalized Cyclopentane/Cyclohexane Nitrile
Oxidized (Sulfoxide/Sulfone) DerivativePummerer-type rearrangement followed by cyclizationThiophene or Furan derivative

This table presents hypothetical cyclization pathways based on established reactivity of functional groups present in or derived from Butanenitrile, 3-methyl-2-(phenylthio)-.

Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes

Butanenitrile, 3-methyl-2-(phenylthio)- is a suitable precursor for carbanions capable of participating in Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This reaction is a powerful method for the C-C bond formation by formally substituting a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene. wikipedia.org

The mechanism proceeds via the following steps:

Carbanion Formation: A strong base deprotonates the carbon atom alpha to the nitrile group, creating a nucleophilic carbanion. The choice of base is critical and must be strong enough to achieve deprotonation. organic-chemistry.org

Nucleophilic Attack: The generated carbanion attacks an electron-deficient position (typically ortho or para) of the nitroarene ring to form a σ-adduct, often referred to as a Meisenheimer complex. organic-chemistry.org

β-Elimination: The key step of the VNS mechanism involves the base-assisted elimination of the leaving group from the carbanionic center. In this case, the phenylthio group (as thiophenol) is eliminated. organic-chemistry.org

Rearomatization: The intermediate subsequently rearomatizes, often upon acidic workup, to yield the final substituted nitroarene product. wikipedia.org

This reaction allows for the alkylation of nitroarenes, providing ortho and para substituted products, which are typically difficult to achieve via electrophilic substitution. wikipedia.orgkuleuven.be The reaction is generally highly selective for monosubstitution because the product, a nitrobenzyl carbanion, is not susceptible to further nucleophilic attack under the reaction conditions. kuleuven.be

Table 2: Key Features of VNS Reaction with Butanenitrile, 3-methyl-2-(phenylthio)-

FeatureDescriptionReference
Substrate Electron-deficient arenes (e.g., nitrobenzene, nitropyridines) organic-chemistry.org
Nucleophile Carbanion of Butanenitrile, 3-methyl-2-(phenylthio)- organic-chemistry.org
Key Requirement Presence of a leaving group (phenylthio) on the carbanionic carbon organic-chemistry.org
Base Strong base required in stoichiometric amounts (e.g., t-BuOK, NaH) organic-chemistry.org
Regioselectivity Substitution occurs at positions ortho and para to the nitro group wikipedia.org
Product 4-Methyl-3-(nitroaryl)pentanenitrileN/A

Rearrangements of Alpha-Sulfinyl Ketones (as a potential analogy for phenylthio transformations)

While Butanenitrile, 3-methyl-2-(phenylthio)- is a sulfide, its oxidized form, the corresponding sulfoxide, can undergo rearrangements analogous to those seen in alpha-sulfinyl ketones. The Pummerer reaction is a prime example of such a transformation, which provides a useful analogy for potential reactivity. nih.gov

Upon oxidation of the phenylthio group to a phenylsulfinyl group, treatment with an activating agent like acetic anhydride can initiate the Pummerer rearrangement. The likely mechanism would involve:

Oxidation: The sulfide is first oxidized to the corresponding sulfoxide.

Acylation: The sulfoxide oxygen attacks the acylating agent (e.g., acetic anhydride), forming a sulfonium (B1226848) ion intermediate.

Ylide Formation: A base abstracts the acidic proton alpha to both the nitrile and the sulfonium group, forming an ylide.

wikipedia.orgresearchgate.net-Sigmatropic Rearrangement: The ylide undergoes a rearrangement to form an α-acyloxy sulfide.

Hydrolysis: Subsequent hydrolysis of this intermediate can lead to the formation of an α-hydroxy nitrile or a ketone, effectively manipulating the C-S bond. nih.gov

This pathway highlights how the phenylthio group can be leveraged as a synthetic handle. By converting it to a sulfoxide, its reactivity is diverted from the sulfur atom to the alpha-carbon, enabling the introduction of other functional groups. nih.gov This is conceptually similar to α-ketol rearrangements where a 1,2-shift occurs, although the Pummerer reaction proceeds through a different mechanistic pathway. beilstein-journals.org

Stereochemistry and Asymmetric Synthesis

Diastereoselective Reactions Involving Butanenitrile, 3-methyl-2-(phenylthio)-

Reagent-Controlled Diastereoselectivity

In the context of synthesizing Butanenitrile, 3-methyl-2-(phenylthio)-, reagent-controlled diastereoselectivity would typically be relevant in reactions where a new stereocenter is created in a molecule that already contains one. However, for the direct synthesis of this compound, for instance, via the conjugate addition of thiophenol to 3-methyl-2-butenenitrile, the primary focus is on enantioselectivity rather than diastereoselectivity as only one new stereocenter is formed.

Should a synthetic route involving a substrate with a pre-existing chiral center be employed, the choice of reagents could significantly influence the formation of one diastereomer over the other. For example, in the nucleophilic substitution on a chiral substrate, the nature of the nucleophile and the reaction conditions can dictate the stereochemical outcome. Large, sterically demanding reagents may favor attack from the less hindered face of the molecule, leading to a high diastereomeric excess (d.e.).

While specific data for Butanenitrile, 3-methyl-2-(phenylthio)- is unavailable, studies on analogous β-sulfanylnitriles have demonstrated the impact of reagent choice. For instance, the use of different bases or catalysts in the Michael addition of thiols to α,β-unsaturated nitriles can influence the stereoselectivity.

Table 1: Hypothetical Influence of Reagents on Diastereoselectivity in a Related System

EntrySubstrate (with chiral auxiliary)ReagentDiastereomeric Ratio (syn:anti)
1Chiral N-enoyl oxazolidinoneThiophenol, TiCl4>95:5
2Chiral N-enoyl oxazolidinoneThiophenol, Et2AlCl85:15
3Chiral N-enoyl oxazolidinoneThiophenol, SnCl470:30

This table is illustrative and based on general principles of reagent-controlled diastereoselectivity in Michael additions, not on specific experimental data for the target compound.

Stereochemical Models for Predicting Selectivity (e.g., Felkin–Anh Model)

The Felkin-Anh model is a widely used predictive tool for the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. chemistnotes.comwikipedia.org While the direct synthesis of Butanenitrile, 3-methyl-2-(phenylthio)- does not involve a carbonyl group, the principles of the Felkin-Anh model can be extended to predict the stereochemical outcome of nucleophilic additions to other prochiral centers, such as the double bond in an α,β-unsaturated nitrile.

In a hypothetical scenario where a nucleophile adds to a chiral α,β-unsaturated nitrile, the Felkin-Anh model would predict the preferred trajectory of the incoming nucleophile based on the steric hindrance posed by the substituents on the adjacent chiral center. The model posits that the largest substituent (L) on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The medium (M) and small (S) substituents will then be positioned accordingly.

For the conjugate addition of thiophenol to a chiral α,β-unsaturated nitrile precursor of Butanenitrile, 3-methyl-2-(phenylthio)-, the Felkin-Anh model would suggest that the thiolate nucleophile would approach the β-carbon from the face opposite to the largest substituent on the γ-carbon.

Polar Felkin-Anh Model: In cases where an electronegative atom is present on the α-carbon, the polar Felkin-Anh model is often applied. chemistnotes.com This model suggests that the electronegative group acts as the "large" group due to electronic repulsion with the incoming nucleophile. In the context of a precursor to Butanenitrile, 3-methyl-2-(phenylthio)-, if a substituent on an adjacent chiral center contained an electronegative atom, this would influence the predicted stereochemical outcome.

Chromatographic and Chemical Resolution of Enantiomers

Given that many synthetic routes may yield a racemic mixture of Butanenitrile, 3-methyl-2-(phenylthio)-, the separation of the two enantiomers is crucial for studying their individual properties.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. ntu.edu.sg This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. csfarmacie.cz

For the separation of the enantiomers of Butanenitrile, 3-methyl-2-(phenylthio)-, a polysaccharide-based CSP would be a logical starting point, as these have shown broad applicability for a wide range of chiral compounds. The choice of mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) would be optimized to achieve the best separation.

Table 2: Illustrative Chiral HPLC Separation Parameters for a Racemic Nitrile

ParameterCondition
ColumnChiralpak AD-H (amylose derivative)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min

This table provides a hypothetical example of chiral HPLC conditions and is not based on experimental data for the target compound.

Chemical Resolution: Chemical resolution involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. libretexts.orglibretexts.org These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques such as crystallization. libretexts.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers.

For a nitrile compound like Butanenitrile, 3-methyl-2-(phenylthio)-, which lacks acidic or basic functional groups amenable to salt formation with common resolving agents (like chiral acids or bases), a derivatization strategy would be necessary. For instance, if the nitrile could be hydrolyzed to a carboxylic acid, the resulting racemic acid could be resolved with a chiral amine. Alternatively, if a synthetic precursor contains a suitable functional group, resolution could be performed at an earlier stage.

Table 3: Common Chiral Resolving Agents

Resolving Agent TypeExamplesTarget Functional Group
Chiral Acids(+)-Tartaric acid, (S)-Mandelic acidRacemic bases (amines)
Chiral Bases(-)-Brucine, (R)-1-PhenylethylamineRacemic acids

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and content requirements based on existing, verifiable research. An article built on such limited data would be speculative and would not meet the standards of a professional, authoritative scientific discussion.

Should detailed experimental data for "Butanenitrile, 3-methyl-2-(phenylthio)-" become available in the future, the requested article could be accurately generated.

Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

Chromatographic Separation and Analysis Techniques for Butanenitrile, 3-methyl-2-(phenylthio)-

In the structural elucidation and purity assessment of "Butanenitrile, 3-methyl-2-(phenylthio)-", a multifaceted approach employing various chromatographic techniques is essential. These methods are indispensable for separating the target compound from reaction mixtures, quantifying its presence, and ensuring its purity, which are critical steps in research and development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. For "Butanenitrile, 3-methyl-2-(phenylthio)-", GC-MS is instrumental in determining its purity and identifying any byproducts or unreacted starting materials in a sample.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This dual detection system provides both the retention time of a compound from the GC, which aids in its identification, and its mass spectrum from the MS, which offers a unique fragmentation pattern, often referred to as a molecular fingerprint.

For "Butanenitrile, 3-methyl-2-(phenylthio)-", a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane stationary phase, would likely be employed. The temperature program of the GC oven would be optimized to ensure adequate separation of the target compound from potential impurities. The mass spectrometer would then provide a mass spectrum that could be compared against a library of known spectra or analyzed to confirm the molecular weight and fragmentation pattern consistent with the structure of "Butanenitrile, 3-methyl-2-(phenylthio)-".

Illustrative GC-MS Data for a Purified Sample of Butanenitrile, 3-methyl-2-(phenylthio)-

ParameterValue
ColumnPhenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250°C
Oven Program100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Ionization ModeElectron Ionization (EI)
Retention Time 12.5 minutes
Purity (by peak area) >99%

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. For a compound like "Butanenitrile, 3-methyl-2-(phenylthio)-", HPLC offers a robust method for quantitative analysis and preparative separation.

The principle of HPLC involves pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). The separation of the components is based on their differential partitioning between the mobile and stationary phases. A detector at the end of the column measures the concentration of each eluting component.

For the quantitative analysis of "Butanenitrile, 3-methyl-2-(phenylthio)-", a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. An isocratic or gradient elution could be optimized to achieve the best separation. Detection is commonly performed using a UV-Vis detector, as the phenyl group in the molecule is expected to have a significant UV absorbance. By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be determined.

Hypothetical HPLC Method Parameters for Quantitative Analysis

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Expected Retention Time ~5.8 minutes

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring the progress of chemical reactions and for the qualitative analysis of mixtures. In the synthesis of "Butanenitrile, 3-methyl-2-(phenylthio)-", TLC would be an invaluable tool to quickly assess the consumption of starting materials and the formation of the product.

TLC is performed on a plate coated with a thin layer of adsorbent material, typically silica gel or alumina. A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber with a solvent (the eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent.

By spotting the starting materials, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on the same plate, a researcher can visually track the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to characterize the different components.

Illustrative TLC Data for Monitoring the Synthesis of Butanenitrile, 3-methyl-2-(phenylthio)-

CompoundRf Value (Silica gel, Hexane (B92381):Ethyl Acetate 4:1)
Starting Material 1 (e.g., a thiol)0.65
Starting Material 2 (e.g., a nitrile precursor)0.40
Butanenitrile, 3-methyl-2-(phenylthio)- 0.55

Preparative Column Chromatography for Purification

Following the synthesis of "Butanenitrile, 3-methyl-2-(phenylthio)-", preparative column chromatography is the standard method for purifying the crude product on a larger scale. This technique operates on the same principles as TLC but is designed to separate and collect larger quantities of the desired compound.

In preparative column chromatography, a glass column is packed with a stationary phase, such as silica gel. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture separate into bands as they travel down the column at different rates. These separated bands are then collected in fractions as they exit the column. The composition of these fractions is typically monitored by TLC to identify those containing the pure product.

The choice of eluent is critical for successful separation and is often determined by preliminary TLC experiments. A solvent system that provides a good separation of the target compound from its impurities on a TLC plate (ideally with an Rf value for the product between 0.2 and 0.4) is a good starting point for column chromatography.

Example of a Purification Scheme via Column Chromatography

ParameterDescription
Stationary PhaseSilica Gel (60-120 mesh)
EluentGradient of Hexane and Ethyl Acetate (starting with 100% Hexane)
LoadingCrude product dissolved in a minimal amount of dichloromethane
Fraction Collection20 mL fractions
MonitoringTLC analysis of every second fraction
Outcome Fractions containing pure "Butanenitrile, 3-methyl-2-(phenylthio)-" are combined and the solvent is evaporated to yield the purified compound.

Theoretical and Computational Chemistry Studies

Applications in Advanced Organic Synthesis

Butanenitrile, 3-methyl-2-(phenylthio)- as a Key Intermediate for Complex Molecule Synthesis

There is currently no available scientific literature detailing the use of Butanenitrile, 3-methyl-2-(phenylthio)- as a key intermediate in the multistep synthesis of complex natural products or other intricate molecular targets.

Precursor to Biologically Relevant Scaffolds

The potential for this compound to serve as a precursor to biologically active molecules can be inferred from the general reactivity of its constituent parts. Nitriles are versatile functional groups that can be converted into amines, carboxylic acids, and ketones, which are foundational in many pharmaceutical compounds. chemistrysteps.comyoutube.com Similarly, thioethers are present in various biologically active molecules. However, no studies have been published that specifically demonstrate the conversion of Butanenitrile, 3-methyl-2-(phenylthio)- into known biologically relevant scaffolds.

Building Block for Novel Heterocyclic Compounds

The synthesis of heterocyclic compounds often relies on precursors containing nitrile groups due to their electrophilicity and ability to participate in cyclization reactions. researchgate.net The presence of both a nitrile and a sulfur atom in Butanenitrile, 3-methyl-2-(phenylthio)- suggests its potential utility in constructing sulfur- and nitrogen-containing heterocycles, such as thiazoles or thiophenes. Nevertheless, a review of the literature indicates that this specific compound has not been reported as a starting material for the synthesis of novel heterocyclic systems.

Contribution to the Rapid Generation of Molecular Complexity

The concept of rapidly generating molecular complexity involves using multifunctional starting materials to build intricate structures in a few synthetic steps. While α-phenylthio nitriles, in general, offer multiple reaction sites for elaboration, there are no documented instances where Butanenitrile, 3-methyl-2-(phenylthio)- has been specifically employed in a synthetic strategy to achieve a significant increase in molecular complexity.

Use in Functional Group Interconversions and Derivatization Strategies

The functional groups within Butanenitrile, 3-methyl-2-(phenylthio)- allow for a variety of potential chemical transformations. The nitrile group can undergo a range of reactions, including hydrolysis and reduction. chemistrysteps.comlibretexts.org The phenylthio group can be oxidized or removed, offering further avenues for derivatization.

Table 1: Potential Functional Group Interconversions

Functional GroupReagents/ConditionsProduct Functional Group
Nitrile (C≡N)LiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)
Nitrile (C≡N)H₃O⁺, heatCarboxylic Acid (-COOH)
Nitrile (C≡N)Grignard Reagent (R-MgX), then H₃O⁺Ketone (-C(=O)R)
Phenylthio (-SPh)m-CPBA or H₂O₂Phenylsulfinyl (-S(=O)Ph) or Phenylsulfonyl (-S(=O)₂Ph)
Phenylthio (-SPh)Raney NickelAlkane (-H)

This table represents general reactions of the nitrile and phenylthio functional groups and does not reflect documented reactions specifically performed on Butanenitrile, 3-methyl-2-(phenylthio)-.

While these transformations are well-established in organic chemistry, their specific application to Butanenitrile, 3-methyl-2-(phenylthio)- for the purpose of derivatization or as part of a larger synthetic strategy is not reported in peer-reviewed literature.

Retrosynthesis Analysis

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Butanenitrile, 3-methyl-2-(phenylthio)-
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Butanenitrile, 3-methyl-2-(phenylthio)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.